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Introduction
Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural

products known for their diverse biological activities.[1][2] Isolated from various plant species,

including those from the Ziziphus genus, Frangufoline has garnered interest within the

scientific community for its potential pharmacological applications. This technical guide

provides a comprehensive overview of the spectroscopic data of Frangufoline, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in

its identification, characterization, and further research.

Chemical Structure
Frangufoline possesses a complex cyclic peptide structure. Its molecular formula is

C₃₁H₄₂N₄O₄, with a molecular weight of 534.70 g/mol .[3] The structural framework is built

around a 14-membered ring containing a styrylamine moiety.
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Caption: Chemical structure of Frangufoline.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.

The following tables summarize the ¹³C and expected ¹H NMR data for Frangufoline.

Table 1: ¹³C NMR Spectral Data of Frangufoline
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Carbon No. Chemical Shift (δ) ppm

1 171.8

3 171.2

4 59.8

5 78.5

8 125.4

9 131.2

10 123.1

11 156.4

12' 116.2

13' 128.9

14' 116.2

1' 138.2

2' 129.5

3' 128.7

4' 126.9

5' 128.7

6' 129.5

N(CH₃)₂ 41.5

α 68.1

β 38.1

γ 24.9

δ 23.5

δ' 21.7
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α'' 31.5

β'' 19.8

β''' 16.9

Data obtained from a study on cyclopeptide alkaloids from Ziziphus lotus.[4][5]

Table 2: Expected ¹H NMR Spectral Data of Frangufoline

Proton
Expected Chemical
Shift (δ) ppm

Expected
Multiplicity

Expected Coupling
Constant (J) Hz

Aromatic-H 6.5 - 7.5 m -

Vinyl-H 6.0 - 7.0 m -

N-H 7.0 - 8.5 d or br s -

α-H (amino acids) 3.5 - 5.0 m -

β, γ, δ-H (amino

acids)
0.8 - 2.5 m -

O-CH ~5.0 d ~4-6

N(CH₃)₂ ~2.3 s -

Note: The expected values are based on typical chemical shifts for similar frangulanine-type

cyclopeptide alkaloids.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Frangufoline is expected to show characteristic absorption bands for its amide,

aromatic, and ether functionalities.

Table 3: Characteristic IR Absorption Bands for Frangufoline
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Wavenumber (cm⁻¹) Functional Group Vibration Type

~3450 N-H Stretching

~3100-3000 Aromatic C-H Stretching

~2960-2850 Aliphatic C-H Stretching

~1660 Amide C=O (Amide I) Stretching

~1600, ~1475 Aromatic C=C Stretching

~1540
Amide N-H bend, C-N stretch

(Amide II)
Bending/Stretching

~1240 Aryl-O-Alkyl Ether Asymmetric C-O-C Stretching

Data derived from a study that isolated Frangufoline and general IR absorption tables.[5][6][7]

[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For Frangufoline (Molecular Weight:

534.70), electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Fragmentation Pattern:

Frangulanine-type alkaloids typically undergo characteristic fragmentation, including cleavage

of the peptide bonds and side chains. The major fragmentation pathways are expected to

involve:

Loss of the N,N-dimethylphenylalanyl side chain: This would result in a significant fragment

ion.

Cleavage within the 14-membered ring: This can lead to various smaller fragment ions,

providing information about the sequence of amino acid residues.

Retro-Diels-Alder (RDA) reaction: This type of fragmentation is common in cyclic systems

containing unsaturation and can provide valuable structural information.
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Caption: Predicted MS fragmentation pathways of Frangufoline.

Experimental Protocols
Isolation of Frangufoline from Ziziphus Species
The following is a generalized protocol for the isolation of cyclopeptide alkaloids, including

Frangufoline, from the plant material of Ziziphus species.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1674050?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674050?utm_src=pdf-body
https://www.benchchem.com/product/b1674050?utm_src=pdf-body
https://www.benchchem.com/product/b1674050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dried & Powdered Plant Material
(e.g., Ziziphus stem bark)
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Caption: General workflow for the isolation of Frangufoline.

Detailed Steps:
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Extraction: The dried and powdered plant material is exhaustively extracted with a suitable

organic solvent such as methanol or ethanol at room temperature.

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to

yield a crude extract.

Fractionation: The crude extract is then subjected to solvent-solvent partitioning. Typically,

this involves partitioning between an aqueous phase and a series of organic solvents of

increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). The cyclopeptide

alkaloids are often enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Separation: The enriched fractions are subjected to column

chromatography on silica gel. A gradient elution system, for example, a mixture of hexane

and ethyl acetate with increasing polarity, is used to separate the components.

Purification: Fractions containing Frangufoline, as identified by thin-layer chromatography

(TLC) analysis, are pooled and further purified using preparative high-performance liquid

chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis
1. NMR Spectroscopy:

Sample Preparation: A few milligrams of purified Frangufoline are dissolved in a deuterated
solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY,
HSQC, HMBC) NMR spectra.

2. IR Spectroscopy:

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) or as a KBr pellet.
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry:
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the mass spectrometer.
Instrumentation: An ESI source coupled with a high-resolution mass analyzer (e.g., Q-TOF or
Orbitrap) is used.
Data Acquisition: Mass spectra are acquired in positive ion mode. Tandem mass
spectrometry (MS/MS) experiments are performed to obtain fragmentation data.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic data and

experimental protocols related to Frangufoline. The presented NMR, IR, and MS data, along

with the generalized isolation and analysis workflows, will be valuable for researchers in natural

product chemistry, medicinal chemistry, and drug development for the unambiguous

identification and further investigation of this promising cyclopeptide alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Frangufoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674050#spectroscopic-data-nmr-ir-ms-of-
frangufoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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